![molecular formula C11H15Cl2NO B3027928 4-(3-Chlorophenyl)oxan-4-amine hydrochloride CAS No. 1439896-32-8](/img/structure/B3027928.png)
4-(3-Chlorophenyl)oxan-4-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of chlorophenyl-containing compounds is detailed in several studies. For instance, a novel quinolinone derivative with a 2-chlorophenyl group was synthesized using Michael addition, which is a method that could potentially be applied to the synthesis of "4-(3-Chlorophenyl)oxan-4-amine hydrochloride" . Additionally, the synthesis of (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic acid amides from p-chloroaniline and various arylaldehydes is described, showcasing the versatility of chlorophenyl compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively studied using techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of a quinolinone derivative was confirmed by X-ray study, which showed interactions between molecules through various intermolecular forces . Similarly, the crystal structure of a diazo compound with chlorophenyl groups was determined, providing insights into the geometric configuration of such molecules .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds is highlighted in the kinetics and mechanisms of their reactions with alicyclic amines. The study of thionocarbonates with chlorophenyl groups revealed the formation of zwitterionic and anionic intermediates, which are crucial steps in the reaction pathways . This information could be relevant when considering the reactivity of "4-(3-Chlorophenyl)oxan-4-amine hydrochloride" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are characterized by their spectroscopic data and quantum chemical studies. Density functional theory (DFT) calculations provide insights into the electronic structure and stability of these molecules . The thermodynamic properties and local reactivity descriptors calculated for these compounds can help predict their behavior in different chemical reactions . Additionally, the crystal structure characterization of a bicyclic compound with a chlorophenyl group revealed the presence of intermolecular hydrogen bonds, which are significant for understanding the compound's physical properties .
Safety and Hazards
properties
IUPAC Name |
4-(3-chlorophenyl)oxan-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPZNZYHVHOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)oxan-4-amine hydrochloride | |
CAS RN |
1439896-32-8 | |
Record name | 2H-Pyran-4-amine, 4-(3-chlorophenyl)tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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